N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide
Overview
Description
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a nitrophenyl group, a methylphenoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the ortho position, forming 4-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide to form 2-(3-methylphenoxy)-4-methyl-2-nitrophenol.
Amidation: The final step involves the reaction of the etherified product with 2-bromopropanamide in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-2-(3-methylphenoxy)propanamide
- N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)propanamide
- N-(4-methyl-2-nitrophenyl)-2-(3-chlorophenoxy)propanamide
Uniqueness
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both nitro and methyl groups in the phenyl rings can lead to distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-4-6-14(9-11)23-13(3)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h4-10,13H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIZIFPGHFSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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